Methylphenyl phosphinic fluoride
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Overview
Description
Methylphenyl phosphinic fluoride is an organophosphorus compound with the molecular formula C₇H₈FOP It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group, with a fluoride substituent on the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphenyl phosphinic fluoride typically involves the reaction of methylphenyl phosphinic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methylphenyl phosphinic fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The fluoride group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic compounds.
Scientific Research Applications
Methylphenyl phosphinic fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Research is ongoing into its potential use in drug development, especially for conditions involving enzyme dysregulation.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of methylphenyl phosphinic fluoride involves its interaction with specific molecular targets, such as enzymes. The fluoride group can form strong bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: Similar in structure but lacks the phenyl group.
Phenylphosphonic acid: Similar but lacks the methyl group.
Phosphinic acid: The parent compound without any substituents.
Uniqueness
Methylphenyl phosphinic fluoride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties. The fluoride substituent also enhances its reactivity and potential as an enzyme inhibitor compared to other phosphinic acid derivatives.
Properties
CAS No. |
657-37-4 |
---|---|
Molecular Formula |
C7H8FOP |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
[fluoro(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C7H8FOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
QSVZIMMBDNZPOE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
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